trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane
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Overview
Description
trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane: is an organoboron compound with the molecular formula C14H27BO2 . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This compound is also known by several synonyms, including 1-Octen-1-ylboronic acid pinacol ester and trans-1-Octenylboronic acid pinacol ester .
Mechanism of Action
Target of Action
Similar compounds are often used in the field of proteomics research .
Mode of Action
A related compound, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is known to be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Biochemical Pathways
The related reactions such as borylation and hydroboration mentioned above could potentially affect various biochemical pathways, depending on the specific alkylbenzenes, alkynes, and alkenes involved .
Result of Action
Given its potential use in proteomics research , it may be involved in the study of protein structures and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane typically involves the reaction of 1-octenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Alcohols and Ketones: Formed through oxidation reactions.
Alkanes and Alkenes: Formed through reduction reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic processes to facilitate various chemical reactions.
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Comparison with Similar Compounds
1-Octenylboronic Acid Pinacol Ester: Similar structure but different stereochemistry.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Different alkyl group attached to the boron atom.
4,4,5,5-Tetramethyl-2-butyl-1,3,2-dioxaborolane: Different alkyl chain length.
Uniqueness:
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTOSGTXAFJZSJ-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420707 |
Source
|
Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83947-55-1 |
Source
|
Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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